molecular formula C7H7BrFNO2S B13169158 N-(2-Bromo-5-fluorophenyl)methanesulfonamide

N-(2-Bromo-5-fluorophenyl)methanesulfonamide

Cat. No.: B13169158
M. Wt: 268.11 g/mol
InChI Key: ISWMQYMJGRZPDS-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-fluorophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position on a phenyl ring, which is further substituted with a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-bromo-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Bromo-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(2-Bromo-5-fluorophenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

N-(2-bromo-5-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3

InChI Key

ISWMQYMJGRZPDS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)F)Br

Origin of Product

United States

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